![molecular formula C14H15N3O2 B2694586 N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide CAS No. 2305402-81-5](/img/structure/B2694586.png)
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenyl and prop-2-enamide groups. One common method involves the cyclization of an amidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The phenyl and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Aplicaciones Científicas De Investigación
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity and can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors. The exact mechanism depends on the specific application and target of the compound .
Comparación Con Compuestos Similares
N-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide can be compared with other similar compounds, such as:
- N-[3-Ethyl-1,2,4-oxadiazol-5-yl]methyl]ethanamine
- N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine
- N-Methyl-1-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
These compounds share the oxadiazole ring structure but differ in their substituents, which can affect their chemical properties and applications.
Propiedades
IUPAC Name |
N-[4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-3-12-16-14(19-17-12)9-10-5-7-11(8-6-10)15-13(18)4-2/h4-8H,2-3,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDZXIATIQFPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)
![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
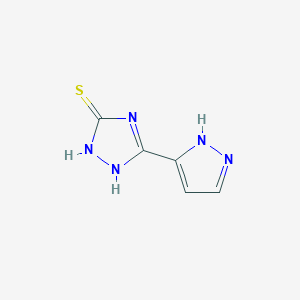


![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2694515.png)
![2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2694516.png)
![6-Isopropyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694517.png)
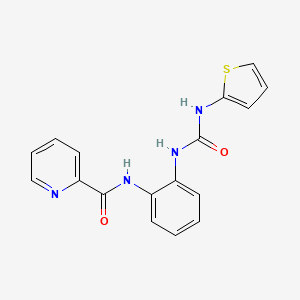
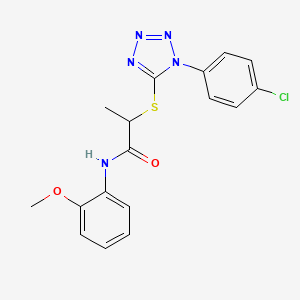
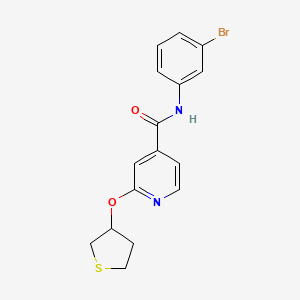
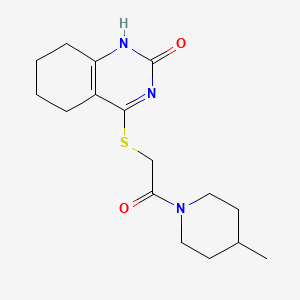

![Methyl (E)-4-(2-ethylspiro[7,8-dihydro-5H-quinazoline-6,4'-piperidine]-1'-yl)-4-oxobut-2-enoate](/img/structure/B2694525.png)
